molecular formula C14H26O B8726330 1-Vinylcyclododecanol

1-Vinylcyclododecanol

Cat. No.: B8726330
M. Wt: 210.36 g/mol
InChI Key: IKDAAKTZPNAEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Vinylcyclododecanol (C₁₄H₂₄O) is a cycloaliphatic alcohol featuring a cyclododecane backbone substituted with a hydroxyl (-OH) group and a vinyl (-CH=CH₂) group at the 1-position. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogous cyclododecanol derivatives. For instance, 1-phenylcyclododecanol (C₁₈H₂₈O) shares the same cyclododecane core but substitutes the vinyl group with a phenyl ring .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-ethenylcyclododecan-1-ol

InChI

InChI=1S/C14H26O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h2,15H,1,3-13H2

InChI Key

IKDAAKTZPNAEIT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCCCCCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The vinyl group in this compound likely enhances its utility in polymerization compared to phenyl or alkyl-substituted analogs .
  • Hydrophobicity: Long alkyl chains (e.g., 1-nonyl, 2-octyldodecanol) increase hydrophobicity, making them suitable for surfactants or lubricants .
  • Symmetry : Dodecane-1,12-diol’s terminal diol structure favors applications in polyesters or cross-linking agents .

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be inferred:

  • Boiling Point: Expected to be lower than 1-phenylcyclododecanol (due to lighter molecular weight) but higher than linear alcohols like 1-dodecanol.
  • Stability: The vinyl group may introduce susceptibility to oxidation or radical reactions, unlike the stable phenyl group in 1-phenylcyclododecanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.